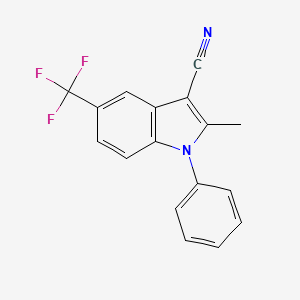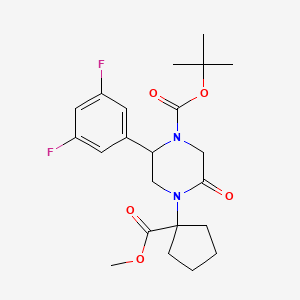
Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
The synthesis of Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves tert-butylation reactions using tert-butyl halides in the presence of a base.
Substitution with the difluorophenyl group: This can be done through nucleophilic aromatic substitution reactions.
Addition of the methoxycarbonyl group: This step may involve esterification reactions using methoxycarbonyl chloride.
Cyclopentyl group incorporation: This can be achieved through cycloaddition reactions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound in drug discovery for developing new pharmaceuticals.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, leading to modulation of their activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methoxycarbonyl and cyclopentyl groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar compounds to Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-carboxylate include:
Tert-butyl 2-(3,5-difluorophenyl)-4-(cyclopentyl)-5-oxopiperazine-1-carboxylate: Lacks the methoxycarbonyl group.
Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperidine-1-carboxylate: Contains a piperidine ring instead of a piperazine ring.
Tert-butyl 2-(3,5-difluorophenyl)-4-(1-(methoxycarbonyl)cyclopentyl)-5-oxopiperazine-1-sulfonate: Contains a sulfonate group instead of a carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C22H28F2N2O5 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
tert-butyl 2-(3,5-difluorophenyl)-4-(1-methoxycarbonylcyclopentyl)-5-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C22H28F2N2O5/c1-21(2,3)31-20(29)25-13-18(27)26(22(19(28)30-4)7-5-6-8-22)12-17(25)14-9-15(23)11-16(24)10-14/h9-11,17H,5-8,12-13H2,1-4H3 |
InChI Key |
WKEPYHBEQGCEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)N(CC1C2=CC(=CC(=C2)F)F)C3(CCCC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


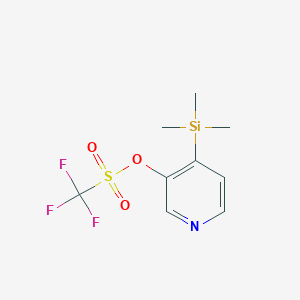
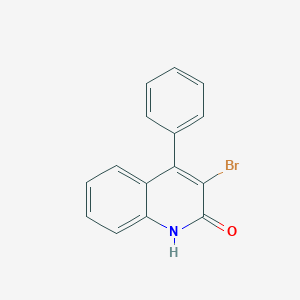
![N'-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B11829793.png)
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11829794.png)

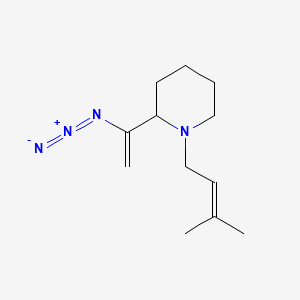
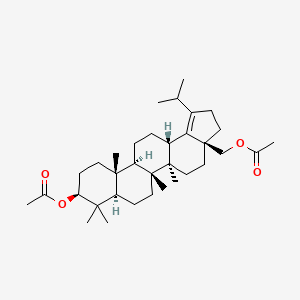
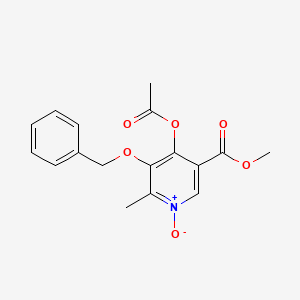

![1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)-](/img/structure/B11829827.png)
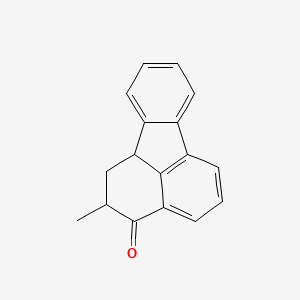

![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-ol](/img/structure/B11829851.png)
